methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate

概要

説明

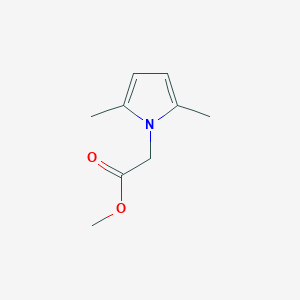

Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.209 g/mol . It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle, and is known for its unique structural and chemical properties.

作用機序

Target of Action

Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate is a unique compound with a complex mechanism of action. It’s worth noting that similar compounds have been found to interact with various enzymes such as enoyl acp reductase and dihydrofolate reductase .

Mode of Action

Molecular docking studies have shown that similar compounds can bind to the active sites of enzymes like dihydrofolate reductase and enoyl acp reductase . This interaction can inhibit the function of these enzymes, leading to various downstream effects.

Biochemical Pathways

For instance, dihydrofolate reductase plays a crucial role in the synthesis of nucleotides, while enoyl ACP reductase is involved in fatty acid synthesis .

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antibacterial and antitubercular properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature . .

生化学分析

Biochemical Properties

Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit enzymes such as dihydrofolate reductase (DHFR) and enoyl-ACP reductase, which are crucial in bacterial metabolism . These interactions suggest that this compound could be a potential candidate for antibacterial and antitubercular therapies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the proliferation of cancer cells by inhibiting androgen receptor signaling pathways . This indicates its potential use in cancer therapy, particularly in targeting hormone-dependent cancers.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzyme activity by binding to the active sites of DHFR and enoyl-ACP reductase, thereby preventing their normal function . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the metabolism of fatty acids and nucleotides by inhibiting key enzymes in these pathways . This interaction can lead to alterations in cellular energy balance and biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and regulatory proteins, thereby modulating cellular processes effectively.

準備方法

Synthetic Routes and Reaction Conditions

Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate can be synthesized through the esterification of 2,5-dimethyl-N-pyrrole acetic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

化学反応の分析

Types of Reactions

Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Results in halogenated or nitrated derivatives.

科学的研究の応用

Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate has diverse applications in scientific research:

類似化合物との比較

Similar Compounds

2,5-Dimethylpyrrole: Shares the pyrrole ring but lacks the ester group.

Methyl 2-pyrrolecarboxylate: Contains a pyrrole ring with a carboxylate ester group but without the dimethyl substitution.

Uniqueness

Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate is unique due to its combination of a dimethyl-substituted pyrrole ring and an ester functional group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

生物活性

Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with two methyl groups at positions 2 and 5, alongside an acetate group. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

Target Enzymes

Research indicates that this compound inhibits key enzymes involved in bacterial metabolism:

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for nucleotide synthesis. Inhibition of DHFR can lead to reduced bacterial proliferation.

- Enoyl-ACP Reductase : Involved in fatty acid biosynthesis, inhibition can disrupt lipid metabolism in bacteria .

Molecular Interactions

Molecular docking studies suggest that this compound binds to the active sites of these enzymes, thereby inhibiting their functions. This binding prevents the normal biochemical pathways necessary for cell survival and replication .

Antimicrobial Properties

This compound exhibits potent antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for derivatives of this compound have shown significant efficacy against drug-resistant strains .

| Compound | MIC90 (µg/mL) |

|---|---|

| 5a | 1.74 ± 0.28 |

| 5q | 0.40 ± 0.03 |

| 5r | 0.49 ± 0.26 |

This table summarizes the efficacy of selected derivatives against M. tuberculosis, highlighting the potential of this compound in developing new antitubercular agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it can modulate cell signaling pathways and inhibit androgen receptor signaling in cancer cells, leading to reduced proliferation rates .

Study on Monoclonal Antibody Production

A study demonstrated that a derivative of this compound enhanced monoclonal antibody production in cell cultures by improving cell-specific productivity while maintaining cell viability . The results indicated:

- Increased glucose uptake rates.

- Higher intracellular ATP levels during antibody production.

This suggests that the compound not only enhances productivity but may also influence metabolic pathways beneficial for biopharmaceutical production.

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship have identified the 2,5-dimethylpyrrole scaffold as essential for antimicrobial activity. Modifications to this structure have yielded compounds with improved potency against Mycobacterium tuberculosis and reduced cytotoxicity towards human cells .

特性

IUPAC Name |

methyl 2-(2,5-dimethylpyrrol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7-4-5-8(2)10(7)6-9(11)12-3/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBXXMJPMRHURY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。